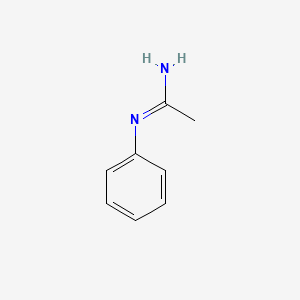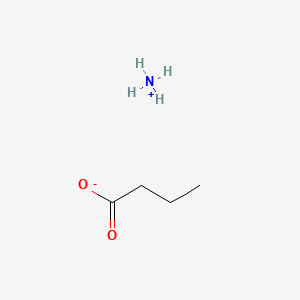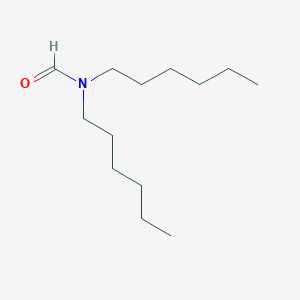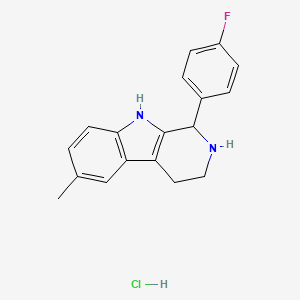
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Overview
Description
The compound is a derivative of phenylpiperazines . Phenylpiperazines are a class of compounds that have been identified as drugs of abuse . They are entactogenic drugs, which means they promote feelings of empathy and openness .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols have been synthesized through reactions of 4-fluorophenyl-β-morpholinopropiophenones with various Grignard reagents in anhydrous ether .Molecular Structure Analysis
The molecular structure of similar compounds like 1-(4-fluorophenyl)-piperazine hydrochloride has been analyzed . The molecular formula is CHClFN and the average mass is 216.683 Da .Scientific Research Applications
Antioxidant and Cytotoxic Properties
Research has shown that various 6-methoxytetrahydro-β-carboline derivatives exhibit moderate antioxidant properties. These derivatives, prepared via the Maillard reaction, have demonstrated potential for generating β-carboline antioxidants. Notably, one derivative, VAN, displayed the highest antioxidant activity with the least cytotoxic activities on non-tumorous cell lines, suggesting potential therapeutic applications (Goh et al., 2015).
Presence in Foodstuffs and Biological Fluids
Tetrahydro-β-carbolines, including precursors of mutagenic N-nitroso compounds, have been identified in various foodstuffs, human urine, and human milk. This discovery indicates that these compounds could be produced through fermentation or condensation processes and might be synthesized endogenously in humans (Adachi et al., 1991).
Characterization and Synthesis Optimization
A study focused on the synthesis and characterization of new 6-methoxy-tetrahydro-β-carboline derivatives. The synthesis conditions were optimized, and the compounds produced were characterized using mass spectrometry. This research provides insights into the synthesis process and properties of these compounds (Goh et al., 2015).
Antioxidant Properties in Fruits and Juices
Tetrahydro-β-carboline alkaloids, found in fruits and fruit juices, act as antioxidants and free radical scavengers. Their presence in dietary sources and potential accumulation in the body suggest a role in contributing to the antioxidant effects of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Inhibition of Cyclin-Dependent Kinases
Beta-carbolines, including some tetrahydro-β-carboline derivatives, have been identified as potent and specific inhibitors of cyclin-dependent kinases. This inhibition activity is influenced by the aromaticity of the tricyclic ring and the positioning of substituents, highlighting their potential in therapeutic applications (Song et al., 2002).
Trypanocidal Activity
Certain methyl 1-nitrophenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate derivatives have exhibited significant trypanocidal activity, offering potential for developing treatments against Trypanosoma cruzi (Tonin et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2.ClH/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12;/h2-7,10,17,20-21H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCDEWUVGUKJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
1431963-38-0 | |
| Record name | 1H-Pyrido[3,4-b]indole, 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



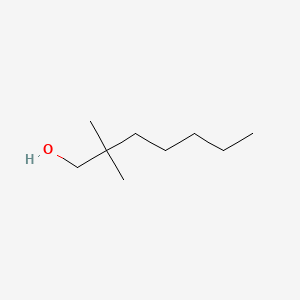
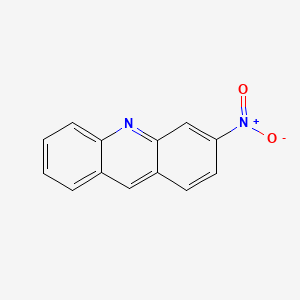
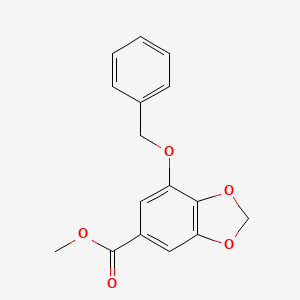
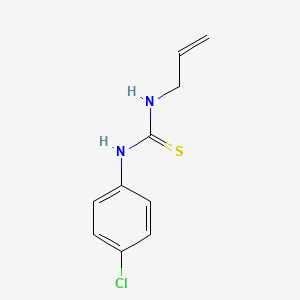
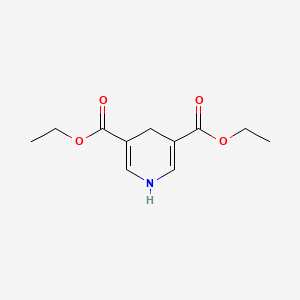
![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)

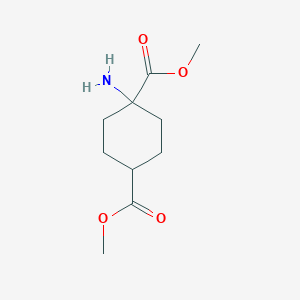

![Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B3047606.png)
